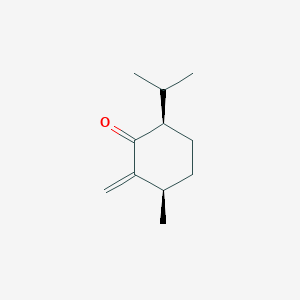

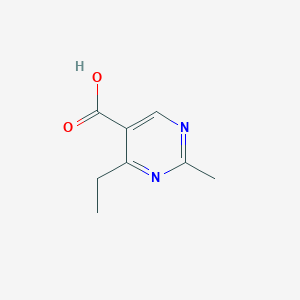

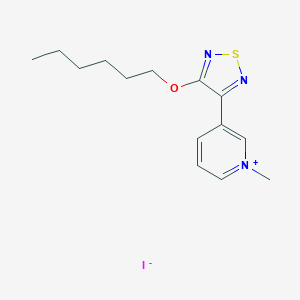

4-Ethyl-2-methylpyrimidine-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

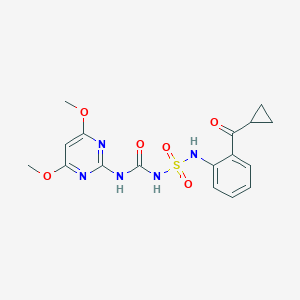

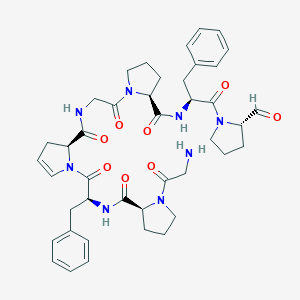

4-Ethyl-2-methylpyrimidine-5-carboxylic acid is a compound that can be associated with a class of pyrimidine derivatives. These derivatives are known for their diverse range of biological activities and are often explored for their potential as pharmaceutical agents. The compound itself is not explicitly mentioned in the provided papers, but its structure is closely related to the compounds discussed in the research.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, the synthesis of ethyl 4-hydroxypyrimidine-5-carboxylate derivatives, which are structurally similar to 4-Ethyl-2-methylpyrimidine-5-carboxylic acid, has been reported to start from diethyl 2-(ethoxymethylene)malonate, yielding the target molecules at high efficiency . Another related synthesis involves the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles, leading to the formation of esters of 4-substituted 2-amino-, 2-methyl-, or 2-phenyl-5-pyrimidinecarboxylic acids .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be substituted at various positions to alter the compound's properties. In the context of 4-Ethyl-2-methylpyrimidine-5-carboxylic acid, the ethyl and methyl groups are expected to influence the molecule's electronic distribution and steric hindrance, potentially affecting its binding interactions with biological targets.

Chemical Reactions Analysis

Pyrimidine derivatives can participate in a variety of chemical reactions. For example, the 5,6-dihydroxypyrimidine-4-carboxylic acids have been studied as active site inhibitors of HCV NS5B polymerase, indicating that they can engage in specific binding interactions with the enzyme . Additionally, 2-amino-4-methylpyrimidine has been used to form complexes with carboxylic acids, demonstrating its ability to engage in hydrogen bonding and form supramolecular structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives like 4-Ethyl-2-methylpyrimidine-5-carboxylic acid are influenced by their molecular structure. The presence of substituents such as ethyl and methyl groups can affect the compound's solubility, boiling and melting points, and stability. The carboxylic acid group is a key functional group that can engage in hydrogen bonding and deprotonation reactions, which are important for the compound's reactivity and interactions in biological systems.

科学的研究の応用

Synthesis and Chemical Applications

Antimicrobial and Antiviral Activities : Some studies have investigated the antimicrobial properties of pyrimidine glycosides, suggesting potential applications in combating bacterial and viral infections (El‐Sayed et al., 2008). This research indicates the broader pharmacological potential of pyrimidine derivatives.

Pharmacological Research

Cytotoxic Activity : Investigations into the cytotoxic activity of novel 4-thiopyrimidine derivatives have been conducted, revealing insights into their potential as cancer therapeutics (Stolarczyk et al., 2018). These studies underscore the compound's relevance in developing new cancer treatments.

HIV-1 Protease Inhibitors : Research on the synthesis and characterization of novel compounds with potential activity against HIV-1 protease highlights the application of pyrimidine derivatives in antiretroviral therapy (Pekparlak et al., 2020). This suggests a promising avenue for the development of new HIV treatments.

Material Science and Green Chemistry

Industrial Applications : A study on the production of nicotinic acid, an essential nutrient, from derivatives similar to 4-Ethyl-2-methylpyrimidine-5-carboxylic acid, discusses ecological methods and potential industrial applications, aligning with green chemistry principles (Lisicki et al., 2022).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

特性

IUPAC Name |

4-ethyl-2-methylpyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-3-7-6(8(11)12)4-9-5(2)10-7/h4H,3H2,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQRXSIZGVKLXKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NC=C1C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562455 |

Source

|

| Record name | 4-Ethyl-2-methylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethyl-2-methylpyrimidine-5-carboxylic acid | |

CAS RN |

127958-06-9 |

Source

|

| Record name | 4-Ethyl-2-methylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B145566.png)

![ethyl (2S,4R)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B145570.png)